molecular formula C15H11Cl2N3S2 B11944437 1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone

1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone

Cat. No.: B11944437
M. Wt: 368.3 g/mol
InChI Key: PRRPTDFQUDBTEA-DJKKODMXSA-N
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Preparation Methods

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound, particularly in terms of its potential biological activities and chemical reactivity.

Properties

Molecular Formula

C15H11Cl2N3S2

Molecular Weight

368.3 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-thiophen-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H11Cl2N3S2/c1-9(10-4-5-11(16)12(17)7-10)19-20-15-18-13(8-22-15)14-3-2-6-21-14/h2-8H,1H3,(H,18,20)/b19-9+

InChI Key

PRRPTDFQUDBTEA-DJKKODMXSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC=CS2)/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=CS2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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